4-(Piperidin-3-yl)thiomorpholine1,1-dioxide
Description
BenchChem offers high-quality 4-(Piperidin-3-yl)thiomorpholine1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Piperidin-3-yl)thiomorpholine1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C9H18N2O2S |
|---|---|
Molecular Weight |
218.32 g/mol |
IUPAC Name |
4-piperidin-3-yl-1,4-thiazinane 1,1-dioxide |
InChI |
InChI=1S/C9H18N2O2S/c12-14(13)6-4-11(5-7-14)9-2-1-3-10-8-9/h9-10H,1-8H2 |
InChI Key |
FGVBQHIMNQYWHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)N2CCS(=O)(=O)CC2 |
Origin of Product |
United States |
1. Foundational & Exploratory
An In-depth Technical Guide to 4-(Piperidin-3-yl)thiomorpholine 1,1-dioxide: A Novel Scaffold in Drug Discovery
A Note to the Reader: Initial comprehensive searches for "4-(Piperidin-3-yl)thiomorpholine 1,1-dioxide" did not yield specific public-domain data for this exact chemical entity. This suggests the compound may be a novel entity, proprietary, or not yet extensively documented in scientific literature. However, significant information is available for the closely related structural isomer, 4-(Piperidin-4-yl)thiomorpholine 1,1-dioxide , and the parent scaffold, Thiomorpholine 1,1-dioxide . This guide will, therefore, provide a detailed technical overview of these related compounds to offer valuable, field-proven insights for researchers, scientists, and drug development professionals. The principles, synthesis strategies, and analytical techniques discussed are highly relevant and adaptable for the investigation of the target 3-yl isomer.
Introduction: The Thiomorpholine 1,1-dioxide Scaffold in Medicinal Chemistry
The thiomorpholine 1,1-dioxide moiety is a privileged scaffold in modern drug discovery, recognized for its unique physicochemical properties that can enhance the pharmacological profile of drug candidates.[1] Its sulfone group introduces a polar, hydrogen bond accepting feature, which can improve aqueous solubility and metabolic stability, key attributes for successful therapeutics.[2] When coupled with a piperidine ring, a common structural motif in many approved drugs, the resulting molecule presents a three-dimensional architecture that can effectively probe the binding pockets of various biological targets.[3][4][5][6][7]
This guide will delve into the chemical structure, synthesis, and properties of piperidine-substituted thiomorpholine 1,1-dioxides, with a focus on established methodologies that can be applied to novel derivatives like the 3-yl isomer.
Part 1: Chemical Structure and Physicochemical Properties
The core structure consists of a saturated six-membered thiomorpholine ring where the sulfur atom is oxidized to a sulfone, and a piperidine ring is attached to the nitrogen atom of the thiomorpholine. The point of attachment on the piperidine ring (e.g., position 3 or 4) significantly influences the molecule's overall shape and potential biological activity.
Key Physicochemical Characteristics of the Thiomorpholine 1,1-dioxide Scaffold:
| Property | Description | Significance in Drug Design |
| Polarity | The sulfone group is highly polar and can act as a strong hydrogen bond acceptor. | Enhances aqueous solubility and can lead to improved pharmacokinetic profiles. |
| Metabolic Stability | The sulfone is generally resistant to metabolic degradation. | Increases the in vivo half-life of a drug candidate. |
| Rigidity | The cyclic nature of both the thiomorpholine and piperidine rings imparts a degree of conformational rigidity. | Can lead to higher binding affinity and selectivity for a biological target. |
| Three-Dimensionality | The non-planar structure allows for diverse spatial arrangements of substituents. | Facilitates optimal interactions with complex protein binding sites. |
A search for the 4-yl isomer reveals its dihydrochloride salt with the CAS number 1403766-89-1.[8] This indicates its availability as a research chemical.
Part 2: Synthesis Strategies
The synthesis of piperidine-substituted thiomorpholine 1,1-dioxides can be approached through several well-established synthetic routes. The choice of a particular pathway often depends on the availability of starting materials and the desired substitution pattern.
General Synthetic Approach:
A common strategy involves the coupling of a piperidine derivative with thiomorpholine 1,1-dioxide. This can be achieved through nucleophilic substitution or reductive amination.
Workflow for the Synthesis of 4-(Piperidin-4-yl)thiomorpholine 1,1-dioxide:
Caption: A general workflow for the synthesis of 4-(piperidin-4-yl)thiomorpholine 1,1-dioxide.
Detailed Experimental Protocol (Hypothetical for 3-yl isomer, based on known chemistry for 4-yl):
Step 1: Reductive Amination
-
To a solution of N-Boc-3-piperidone (1 equivalent) in a suitable solvent such as dichloromethane or dichloroethane, add thiomorpholine 1,1-dioxide (1 equivalent).[9][10][11]
-
Add a reducing agent, for example, sodium triacetoxyborohydride (1.5 equivalents), portion-wise at room temperature. The choice of a mild reducing agent is crucial to avoid over-reduction.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-Boc-4-(piperidin-3-yl)thiomorpholine 1,1-dioxide.
Step 2: Deprotection
-
Dissolve the N-Boc protected intermediate (1 equivalent) in a solution of hydrochloric acid in a suitable solvent like dioxane or methanol.
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to yield the hydrochloride salt of 4-(piperidin-3-yl)thiomorpholine 1,1-dioxide.
Part 3: Analytical Characterization
The structural confirmation and purity assessment of the synthesized compound are critical. A combination of spectroscopic and chromatographic techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the chemical structure, confirming the connectivity of the atoms and the successful formation of the desired product.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.
Part 4: Potential Pharmacological Applications
While no specific biological activity has been reported for 4-(piperidin-3-yl)thiomorpholine 1,1-dioxide, the structural motifs present suggest potential applications in various therapeutic areas. Piperidine derivatives are known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[3][4][5][6][7] The thiomorpholine 1,1-dioxide scaffold has been incorporated into molecules with diverse activities, including antibacterial and anticancer properties.[1][2]
Logical Relationship of Structural Features to Potential Biological Activity:
Caption: Potential pharmacological targets based on the structural components of the molecule.
Conclusion
4-(Piperidin-3-yl)thiomorpholine 1,1-dioxide represents an intriguing, albeit currently under-documented, chemical entity. Based on the well-established chemistry and pharmacology of the related 4-yl isomer and the parent thiomorpholine 1,1-dioxide scaffold, it holds potential as a valuable building block in the design of novel therapeutics. The synthetic strategies and analytical methods detailed in this guide provide a solid foundation for researchers to synthesize and investigate this and other novel derivatives. Further exploration of its biological activity is warranted to uncover its full potential in drug discovery.
References
- Ferrari et al. (2013).
- Ferrari et al. (2009).
- Synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide deriv
- 4-(Piperidin-4-yl)thiomorpholine 1,1-dioxide dihydrochloride (1 x 250 mg) | Reagentia. (n.d.).
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937.
- Williams, R. O., et al. (2002).
- Preparation of piperidine derivatives. (1996).
- Khamitova, A. E., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
- Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Request PDF. (2023).
- Thiomorpholine 1,1-dioxide | 39093-93-1. (n.d.). Sigma-Aldrich.
- Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.
- Patents & Products - Garg Lab. (n.d.). UCLA.
- Thiomorpholine-1,1-dioxide | 39093-93-1. (n.d.). ChemicalBook.
- Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1623.
- Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021). Journal of Chemical Reviews.
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- Thiomorpholine 1,1-Dioxide | 39093-93-1. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
- Thiomorpholine 1,1-dioxide | C4H9NO2S | CID 6484228. (n.d.). PubChem.
- Thiomorpholine. (n.d.). Wikipedia.
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method. (2014).
- Thiomorpholine 1,1-dioxide | CAS 39093-93-1. (n.d.). Santa Cruz Biotechnology.
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]
- 6. mdpi.com [mdpi.com]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-(Piperidin-4-yl)thiomorpholine 1,1-dioxide dihydrochloride (1 x 250 mg) | Reagentia [reagentia.eu]
- 9. Thiomorpholine-1,1-dioxide | 39093-93-1 [chemicalbook.com]
- 10. Thiomorpholine 1,1-Dioxide | 39093-93-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. Thiomorpholine 1,1-dioxide | C4H9NO2S | CID 6484228 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Druggability Landscape: A Technical Guide to Assessing the Drug-Likeness of Piperidin-3-yl Thiomorpholine Sulfone Derivatives
For Immediate Release to the Drug Discovery and Development Community
This in-depth technical guide provides a comprehensive framework for evaluating the drug-likeness of novel piperidin-3-yl thiomorpholine sulfone derivatives. As a Senior Application Scientist, this document is crafted to provide researchers, scientists, and drug development professionals with a blend of theoretical grounding and actionable, field-proven methodologies. Our focus is to empower you to make informed decisions early in the drug discovery pipeline, thereby conserving resources and increasing the probability of clinical success. The journey of a bioactive compound from a "hit" to a marketed drug is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition.[1][2] This guide will equip you with the necessary tools to de-risk your candidates by thoroughly characterizing their drug-like properties.
The Imperative of Drug-Likeness in Modern Drug Discovery
The concept of "drug-likeness" is a qualitative assessment of a compound's potential to become an orally active drug in humans.[3][4][5] It's an intricate balance of various molecular and structural features that dictate a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[3][6] Early and accurate assessment of these properties is paramount to filter out compounds with unfavorable characteristics, thus saving considerable time and resources.[2][7] While a compound may exhibit excellent in vitro potency, its journey to the target site in the body is governed by its physicochemical properties.[8][9]
The piperidine moiety is a prevalent scaffold in many approved drugs, highlighting its significance in medicinal chemistry.[10][11] The fusion of a piperidine ring with a thiomorpholine sulfone introduces a unique three-dimensional architecture and chemical functionality. The thiomorpholine sulfone group can act as a hydrogen bond acceptor and may influence the compound's solubility and metabolic stability, while the piperidine ring can be functionalized to modulate potency and physicochemical properties. This guide will walk you through a systematic evaluation of derivatives based on this core structure.
A Multi-Pronged Approach to Drug-Likeness Assessment
A robust evaluation of drug-likeness necessitates a combination of in silico predictions and in vitro experimental validation.[1][12] This dual approach allows for the rapid screening of large numbers of virtual compounds, followed by the focused experimental characterization of the most promising candidates.
Part 1: In Silico Profiling - The First Filter
Computational methods provide a rapid and cost-effective means to assess the drug-likeness of a large library of compounds before synthesis.[13][14] These tools leverage algorithms and statistical models to predict key physicochemical and pharmacokinetic properties based on the compound's structure.[15][16]
Core In Silico Parameters for Piperidin-3-yl Thiomorpholine Sulfone Derivatives:
A foundational assessment of drug-likeness often begins with Lipinski's Rule of Five.[3][4] This rule of thumb predicts that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria:
-
Molecular Weight (MW) ≤ 500 Daltons: Lower molecular weight is generally associated with better membrane permeability.[3][17]
-
LogP ≤ 5: The octanol-water partition coefficient (LogP) is a measure of lipophilicity. An optimal LogP is crucial for balancing solubility and permeability.[18][19]
-
Hydrogen Bond Donors (HBD) ≤ 5: The number of N-H and O-H bonds.[3]
-
Hydrogen Bond Acceptors (HBA) ≤ 10: The number of nitrogen and oxygen atoms.[3]
While Lipinski's Rule of Five is a valuable starting point, a more comprehensive in silico analysis should include additional parameters:
-
Topological Polar Surface Area (TPSA): A predictor of passive molecular transport through membranes. Generally, a TPSA of ≤ 140 Ų is considered favorable for oral bioavailability.
-
Number of Rotatable Bonds: An indicator of molecular flexibility. Fewer than 10 rotatable bonds is generally preferred.
-
Aqueous Solubility (logS): Predicted solubility in water. Poor solubility can be a major hurdle for oral absorption.[20]
-
Pharmacokinetic Predictions: Many software packages can now predict properties like human intestinal absorption, blood-brain barrier penetration, and potential for P-glycoprotein substrate or inhibitor activity.
Recommended In Silico Workflow:
Caption: In Silico Drug-Likeness Assessment Workflow.
Data Summary Table for In Silico Predictions:
| Derivative | MW (Da) | LogP | HBD | HBA | TPSA (Ų) | Rotatable Bonds | Predicted logS | Predicted HIA (%) | BBB Penetration | P-gp Substrate |
| Example 1 | 450.6 | 3.2 | 2 | 6 | 85.3 | 5 | -3.5 | >90% | High | No |
| Example 2 | 520.7 | 5.8 | 3 | 7 | 95.1 | 8 | -4.8 | 75% | Medium | Yes |
| Example 3 | 480.5 | 2.5 | 1 | 8 | 110.2 | 6 | -2.9 | >90% | Low | No |
This is hypothetical data for illustrative purposes.
Part 2: In Vitro Characterization - Experimental Validation
While in silico predictions are invaluable for initial screening, experimental validation is crucial for confirming the drug-like properties of synthesized compounds.[13][21] The following are key in vitro assays to be performed.
1. Aqueous Solubility Assessment:
Poor aqueous solubility is a frequent cause of failure in drug development.[22][23] A compound must be in solution to be absorbed.
Experimental Protocol: Kinetic Solubility Assay (Turbidimetric Method)
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Addition of Aqueous Buffer: Add phosphate-buffered saline (PBS) at pH 7.4 to each well to achieve a final DMSO concentration of 1-2%.
-
Incubation and Shaking: Incubate the plate at room temperature with shaking for 2 hours to allow for equilibration.
-
Turbidity Measurement: Measure the absorbance at a wavelength of 620 nm using a plate reader. The concentration at which precipitation is first observed is the kinetic solubility.
2. Permeability Assessment:
The ability of a compound to cross biological membranes, such as the intestinal epithelium, is critical for oral bioavailability.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Plate Preparation: Use a 96-well PAMPA plate system, which consists of a donor plate and an acceptor plate separated by a filter membrane.
-
Membrane Coating: Coat the filter membrane of the donor plate with a lipid solution (e.g., 2% lecithin in dodecane) to mimic a biological membrane.
-
Compound Addition: Add the test compound solution (dissolved in buffer at a relevant concentration) to the donor wells.
-
Acceptor Solution: Add buffer to the acceptor wells.
-
Incubation: Sandwich the donor and acceptor plates and incubate at room temperature for a defined period (e.g., 4-18 hours).
-
Concentration Analysis: Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Permeability Calculation: Calculate the effective permeability (Pe) using the following equation:
Pe = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) / Ceq))
Where Vd and Va are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, Ca(t) is the compound concentration in the acceptor well at time t, and Ceq is the equilibrium concentration.
3. Metabolic Stability Assessment:
The susceptibility of a compound to metabolism, primarily by liver enzymes, will determine its half-life and duration of action.[24][25] Rapid metabolism can lead to low in vivo exposure.[26]
Experimental Protocol: Liver Microsomal Stability Assay
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing liver microsomes (human or from other species), NADPH (a cofactor for metabolic enzymes), and buffer (e.g., phosphate buffer, pH 7.4).
-
Compound Addition: Add the test compound to the reaction mixture at a final concentration of typically 1 µM.
-
Time-Point Sampling: Incubate the plate at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). From this, the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated.
t½ = 0.693 / k
Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
In Vitro Assay Workflow:
Caption: In Vitro Drug-Likeness Characterization Workflow.
Data Summary Table for In Vitro Assays:
| Derivative | Kinetic Solubility (µg/mL at pH 7.4) | PAMPA Permeability (Pe, 10⁻⁶ cm/s) | Human Liver Microsomal Stability (t½, min) | Human Liver Microsomal Clint (µL/min/mg) |
| Example 1 | 75 | 12.5 | >60 | <10 |
| Example 2 | 15 | 2.1 | 8 | 85 |
| Example 3 | 120 | 8.9 | 45 | 15 |
This is hypothetical data for illustrative purposes.
Synthesizing the Data for Informed Decisions
The ultimate goal of this comprehensive assessment is to build a holistic profile of each piperidin-3-yl thiomorpholine sulfone derivative, allowing for a data-driven prioritization of compounds for further, more resource-intensive studies, such as in vivo pharmacokinetic and efficacy models. By integrating the in silico predictions with the in vitro experimental data, researchers can identify compounds with a balanced profile of potency, solubility, permeability, and metabolic stability, thereby increasing the likelihood of success in the challenging journey of drug discovery and development.
References
-
Ajay, Walters, W. P., & Murcko, M. A. (n.d.). Prediction of Drug-Like Properties. Madame Curie Bioscience Database. Retrieved from [Link]
-
Al-Sbou, M., et al. (2024). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. MDPI. Retrieved from [Link]
-
Talevi, A. (2025). ADME Properties in Drug Delivery. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Lipinski's rule of five. Retrieved from [Link]
-
Wang, Y., et al. (2023). Current Trends and Challenges in Drug-Likeness Prediction: Are They Generalizable and Interpretable? PMC. Retrieved from [Link]
-
Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
Sai Life Sciences. (n.d.). Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]
-
Khamitova, A. E., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. Retrieved from [Link]
-
(n.d.). Directory of in silico Drug Design tools. Retrieved from [Link]
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Retrieved from [Link]
-
Duffy, E. M., & Jorgensen, W. L. (2000). Descriptors, Physical Properties, and Drug-Likeness. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Wishart, D. S. (2008). Improving Early Drug Discovery through ADME Modelling. ResearchGate. Retrieved from [Link]
-
Wang, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved from [Link]
-
MDPI. (n.d.). Pharmaceutics | Special Issue : ADME Properties in the Drug Delivery. Retrieved from [Link]
-
Ani, R., et al. (2020). In Silico Prediction Tool for Drug-likeness of Compounds based on Ligand based Screening. ResearchGate. Retrieved from [Link]
-
Pelkonen, O., & Turpeinen, M. (2007). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed. Retrieved from [Link]
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. PubMed. Retrieved from [Link]
-
(2022, May 11). Remember to characterize the physicochemical parameters of your compounds early on. Retrieved from [Link]
-
Moore, S. (2022, February 1). The Concept of Druglikeness in Drug Discovery. AZoLifeSciences. Retrieved from [Link]
-
(n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]
-
(n.d.). Physicochemical properties of drug. Slideshare. Retrieved from [Link]
-
Khamitova, A. E., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). ResearchGate. Retrieved from [Link]
-
Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]
-
Patil, P. S. (n.d.). Drug Discovery and ADMET process: A Review. IJARBS. Retrieved from [Link]
-
Di, L., et al. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. ACS Publications. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Drug Likeness Assessment. Retrieved from [Link]
-
Beji, F., et al. (2020). In-silico Molecular Docking, ADME and Drug Likeness Predictions of Some α-alkylidene-β-ethoxycarbonyl Cyclopentanones. Retrieved from [Link]
-
Dahan, A., & Miller, J. M. (2012). The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. PMC. Retrieved from [Link]
-
BioIVT. (2024, November 22). ADME 101: Drug Metabolism Studies – Metabolic Stability. YouTube. Retrieved from [Link]
-
ChemHelpASAP. (2023, August 18). functional in vitro assays for drug discovery. YouTube. Retrieved from [Link]
-
Optibrium. (n.d.). Considering the Impact of 'Drug-like' Properties on the Chance of Success. Retrieved from [Link] the Impact of Drug-like Properties on the Chance of Success.pdf
-
Kenny, P. W., & Montanari, D. (2010). Predicting ADME properties in drug discovery. In Drug Design (pp. 165-178). Cambridge University Press. Retrieved from [Link]
-
Sygnature Discovery. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Retrieved from [Link]
-
Benet, L. Z., et al. (2011). BDDCS, the Rule of 5 and Drugability. PMC. Retrieved from [Link]
-
Czarnecki, D. M., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI. Retrieved from [Link]
-
Ani, R., et al. (2020). In silico Prediction Tool for Drug-likeness of Compounds based on Ligand based Screening. Amrita Vishwa Vidyapeetham. Retrieved from [Link]
Sources
- 1. ADME Properties in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijarbs.com [ijarbs.com]
- 3. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. azolifesciences.com [azolifesciences.com]
- 6. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Current Trends and Challenges in Drug-Likeness Prediction: Are They Generalizable and Interpretable? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Physicochemical properties of drug | PPT [slideshare.net]
- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]
- 12. mdpi.com [mdpi.com]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. eijppr.com [eijppr.com]
- 15. mdpi.com [mdpi.com]
- 16. In silico Prediction Tool for Drug-likeness of Compounds based on Ligand based Screening - Amrita Vishwa Vidyapeetham [amrita.edu]
- 17. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 18. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 19. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 22. Permeability & Solubility Analysis Workflow [sigmaaldrich.com]
- 23. moglen.law.columbia.edu [moglen.law.columbia.edu]
- 24. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 25. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
3-Substituted Piperidines: A Technical Guide to Synthesis, Conformational Analysis, and Application in Drug Discovery
An In-Depth Technical Guide for Researchers
Abstract: The piperidine scaffold is a cornerstone of medicinal chemistry, present in a vast number of natural products and FDA-approved pharmaceuticals.[1][2][3][4] Among its many variations, the 3-substituted piperidine motif offers a unique combination of structural rigidity, three-dimensionality, and a readily accessible chiral center, making it an invaluable building block for modern drug discovery.[5] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of 3-substituted piperidines. We will dissect key synthetic strategies, from classical hydrogenation to state-of-the-art asymmetric catalysis, explaining the causality behind methodological choices. Furthermore, we will examine the critical role of conformational analysis in understanding structure-activity relationships and showcase the application of these building blocks in successful drug candidates. This document is designed not as a rigid template, but as a comprehensive technical narrative to empower researchers in their quest to design and synthesize the next generation of therapeutics.
The Strategic Importance of the 3-Substituted Piperidine Scaffold
The six-membered nitrogen-containing heterocycle, piperidine, is one of the most ubiquitous scaffolds in pharmaceutical science.[1][2][6] Its prevalence stems from its ability to impart favorable physicochemical properties, including improved solubility and metabolic stability, while serving as a versatile anchor for pharmacophoric elements.
Substitution at the 3-position is particularly strategic for several reasons:
-
Introduction of Chirality: It creates a stereocenter, allowing for the exploration of three-dimensional chemical space. This is critical as biological systems are inherently chiral, and often only one enantiomer of a drug is responsible for the desired therapeutic effect while the other may be inactive or even contribute to side effects.[5]
-
Vectorial Exit Point: The 3-position provides a well-defined exit vector from the ring, enabling chemists to project substituents into specific regions of a protein's binding pocket to forge new, potency-enhancing interactions.
-
Modulation of Basicity: The position of the substituent relative to the nitrogen atom influences the piperidine's pKa, which can be fine-tuned to optimize properties like cell permeability and target engagement.
The successful application of this scaffold is evident in numerous clinically important drugs, such as the PARP inhibitor Niraparib and the antipsychotic agent Preclamol , underscoring its value in contemporary drug design.[7][8][9]
Caption: The piperidine core is a privileged scaffold found in diverse classes of pharmaceuticals.
Synthetic Strategies for Accessing 3-Substituted Piperidines
The construction of the 3-substituted piperidine core has evolved significantly, with modern methods offering unprecedented levels of control over stereochemistry.
Foundational Approach: Hydrogenation of Substituted Pyridines
The catalytic hydrogenation of a correspondingly substituted pyridine ring is the most traditional and direct method for accessing the piperidine scaffold.[10][11][12] While robust and often high-yielding, the primary challenge lies in controlling the diastereoselectivity, as the reaction typically produces a mixture of cis and trans isomers.
Causality of Experimental Choices: The choice of catalyst and reaction conditions is paramount in directing the stereochemical outcome. Heterogeneous catalysts like Platinum (IV) oxide (PtO₂) and Palladium on carbon (Pd/C) are workhorses for this transformation.[6] The solvent system (e.g., acidic vs. neutral) can influence the protonation state of the pyridine nitrogen, affecting how it adsorbs to the catalyst surface and thereby influencing the direction of hydrogen addition. Ruthenium and nickel-based catalysts have also been developed for diastereoselective cis-hydrogenations.[6]
Data Presentation: Catalyst Performance in Pyridine Hydrogenation
| Catalyst | Typical Conditions | Predominant Isomer | Yield | Reference |
| PtO₂ (Adam's catalyst) | H₂ (50 psi), HCl, MeOH | cis | Good to Excellent | [10][12] |
| Pd/C | H₂ (1 atm), EtOH | Mixture, variable | Good | [8] |
| Ru-based heterogeneous | H₂ (high pressure), H₂O | cis | Excellent | [6] |
| Rhodium-based | H₂, milder conditions | Variable | Good | [6] |
Experimental Protocol: Diastereoselective Synthesis of cis-Methyl 3-Methylpipecolinate [10][12]
This protocol describes the hydrogenation of a substituted pyridine to preferentially form the cis-diastereomer, a common strategy for accessing this isomer series.
-
Reactor Setup: To a heavy-walled glass pressure vessel, add methyl 3-methylpicolinate (1.0 equiv) and methanol (0.2 M).
-
Acidification: Add concentrated hydrochloric acid (1.1 equiv) to the solution. Causality: The acid protonates the pyridine nitrogen, which favors a specific orientation on the catalyst surface, leading to the preferential formation of the cis product.
-
Catalyst Addition: Carefully add Platinum (IV) oxide (PtO₂, 5 mol%) to the stirring solution.
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen gas. Pressurize the reactor to 50 psi with hydrogen and stir vigorously at room temperature for 16-24 hours.
-
Work-up: Carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Purification: Concentrate the filtrate in vacuo. The resulting hydrochloride salt can be used as is or neutralized with a base (e.g., NaHCO₃ solution) and extracted with an organic solvent (e.g., dichloromethane) to yield the free amine. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
The Vanguard of Synthesis: Catalytic Asymmetric Methods
For drug development, accessing a single enantiomer is often non-negotiable. Catalytic asymmetric synthesis provides the most elegant and efficient solution. A landmark achievement in this area is the rhodium-catalyzed asymmetric reductive Heck reaction.[7][8][9][13]
Mechanistic Insight: This powerful method couples a partially reduced pyridine derivative (a dihydropyridine) with an aryl or vinyl boronic acid.[7][14] The key to its success is the use of a chiral phosphine ligand (e.g., SEGPHOS) complexed to the rhodium catalyst. This chiral environment dictates the facial selectivity of the carbometalation step, leading to the formation of one enantiomer in high excess. The process involves a three-step sequence: (i) partial reduction of pyridine, (ii) the key Rh-catalyzed asymmetric carbometalation, and (iii) a final reduction to furnish the enantioenriched piperidine.[7][8]
Caption: Simplified catalytic cycle for the Rh-catalyzed asymmetric reductive Heck reaction.
Experimental Protocol: Rh-Catalyzed Asymmetric Synthesis of 3-Aryl Tetrahydropyridines [9]
This protocol outlines the key asymmetric cross-coupling step, which is the heart of the synthesis for enantioenriched 3-substituted piperidines.
-
Catalyst Preparation: In a nitrogen-filled glovebox, add [Rh(cod)OH]₂ (3 mol%) and (S)-SEGPHOS (7 mol%) to a vial. Causality: The precise ratio of the chiral ligand to the rhodium precursor is critical for forming the active catalytic species that controls enantioselectivity.
-
Solvent Addition: Outside the glovebox, under an argon atmosphere, add degassed toluene, tetrahydrofuran (THF), and water to the vial. Add aqueous cesium hydroxide (CsOH, 2.0 equiv). Stir the mixture at 70 °C for 10 minutes to form the active catalyst.
-
Reagent Addition: To the activated catalyst solution, add the arylboronic acid (3.0 equiv) followed by the dihydropyridine substrate (phenyl pyridine-1(2H)-carboxylate, 1.0 equiv).
-
Reaction: Stir the resulting mixture at 70 °C for 20 hours. Monitor the reaction by TLC or LC-MS for the consumption of the starting material.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification and Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel. The enantiomeric excess (ee) of the product must be determined by chiral HPLC analysis, which validates the success of the asymmetric induction.
Conformational Analysis: The Key to Biological Function
The piperidine ring is not flat; it predominantly adopts a low-energy "chair" conformation to minimize steric and torsional strain.[15] For a 3-substituted piperidine, the substituent can occupy one of two positions: axial (pointing up or down, parallel to the ring axis) or equatorial (pointing out from the side of the ring).
The equilibrium between these two conformations is critical. Generally, the equatorial position is sterically favored for larger substituents. However, the specific conformation a molecule adopts within a protein binding site can be constrained, and the ability to present a substituent in a specific axial or equatorial orientation is often the determining factor for biological activity.
Caption: Chair conformations of a 3-substituted piperidine showing axial and equatorial positions.
Case Studies in Drug Development
The strategic use of the 3-substituted piperidine core is best illustrated through real-world examples.
Data Presentation: 3-Substituted Piperidines in Modern Pharmaceuticals
| Drug Name | Therapeutic Area | 3-Substituent Moiety | Significance of the Scaffold | Reference |
| Niraparib | Oncology (PARP Inhibitor) | 3-(4-aminophenyl) | The chiral piperidine correctly orients the phenyl group into the PARP enzyme's active site. | [7][8] |
| Preclamol | Neurology (Antipsychotic) | 3-(3-hydroxyphenyl) | The (S)-enantiomer is crucial for its activity as a dopamine autoreceptor agonist. | [7][8] |
| Tiagabine | Neurology (Anticonvulsant) | 3-(carboxy) | The piperidine acts as a GABA analogue, and the substituent is key for binding to the GAT-1 transporter. | [8] |
| OSU-6162 | Neurology (Dopamine Stabilizer) | 3-(3-hydroxyphenyl) | A close analogue of Preclamol, demonstrating the utility of the core scaffold. | [8] |
Future Outlook and Emerging Trends
The synthesis and application of 3-substituted piperidines remain a vibrant area of research. Future advancements are likely to focus on:
-
Novel Catalytic Systems: The development of catalysts using more abundant and less expensive metals (e.g., iron, copper) for asymmetric transformations.
-
C-H Functionalization: Directly converting C-H bonds on the piperidine ring into new functional groups, which would dramatically shorten synthetic routes. A recently unveiled two-step method combining biocatalytic C-H oxidation and radical cross-coupling exemplifies this streamlined approach.[16]
-
Flow Chemistry: Utilizing continuous flow reactors for hydrogenations and other transformations to improve safety, scalability, and reaction control.
-
3D Fragment-Based Drug Discovery: As screening libraries move away from flat, aromatic compounds, collections of diverse 3-substituted piperidines are becoming highly valuable starting points for identifying novel drug leads.[10][11][12]
This continued innovation ensures that the 3-substituted piperidine building block will remain an essential tool in the arsenal of medicinal chemists for years to come.
References
- Frolov, N., & Vereshchagin, A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Frolov, N., & Vereshchagin, A. (2023).
- Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A.
- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
- Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. J. Am. Chem. Soc.
- Frolov, N., & Vereshchagin, A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
- Scripps Research Institute. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. ScienceDaily.
- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal.
- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.
- Jones, S. P., et al. (2022).
- Life Chemicals. (2021). Boost your Medicinal Chemistry Research with C-substituted Piperidines. Life Chemicals Blog.
- Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids. Organic & Biomolecular Chemistry.
- Jones, S. P., et al. (2022).
- Enamine. (n.d.). Analogues of Piperidine for Drug Design. Enamine Store.
- Jones, S. P., et al. (2022).
- Li, J., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Chemistry.
- Blackburne, I. D., Katritzky, A. R., & Takeuchi, Y. (1975).
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 9. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. news-medical.net [news-medical.net]
3. Troubleshooting & Optimization
Improving solubility of 4-(Piperidin-3-yl)thiomorpholine 1,1-dioxide in organic solvents
The following technical support guide addresses the solubility challenges associated with 4-(Piperidin-3-yl)thiomorpholine 1,1-dioxide . This guide is structured to provide immediate, actionable solutions for researchers encountering precipitation, poor extraction efficiency, or purification difficulties.
Subject: 4-(Piperidin-3-yl)thiomorpholine 1,1-dioxide CAS: (Derivative of 39093-93-1 / Scaffold Class) Chemical Nature: Polar Aprotic (Sulfone) + Polar Protic (Secondary Amine)
Executive Summary: Understanding the "Brick"
Why is this molecule difficult? This compound possesses a "split personality" that defeats standard organic solvents:
-
The Sulfone (
) Core: Highly polar and rigid. It creates strong dipole-dipole interactions, increasing lattice energy (making the solid hard to break apart) and water solubility. -
The Piperidine Ring: Contains a secondary amine (basic, pKa ~11). It acts as a hydrogen bond donor and acceptor.
The Result: The molecule resists dissolution in non-polar solvents (Hexane, Et2O) and struggles in moderately polar solvents (DCM, EtOAc) unless specific protocols are used. It often prefers water, making extraction difficult.
Solvent Compatibility Matrix
Use this table to select the correct solvent system for your specific application.
| Solvent Class | Solvents | Solubility Rating | Application Notes |
| High Performance | DMSO, DMF, DMAc, NMP | ⭐⭐⭐⭐⭐ (Excellent) | Best for Reactions. Dissolves the compound readily due to high dielectric constants matching the sulfone group. Warning: High boiling points make removal difficult. |
| Protic Polar | Methanol, Ethanol, Water (pH < 7) | ⭐⭐⭐⭐ (Good) | Best for Analysis (LCMS/NMR). The amine protonates in acidic water, making it fully soluble. MeOH is good but may require warming. |
| Chlorinated | DCM, Chloroform | ⭐⭐ (Moderate) | Variable. Often requires a co-solvent (e.g., 5-10% MeOH) to break lattice energy. Pure DCM may result in a suspension. |
| Ethers/Hydrocarbons | THF, Et2O, Hexane, Toluene | ⭐ (Poor) | Antisolvents. Use these to crash the product out of solution (precipitation/crystallization). |
Critical Workflows & Troubleshooting
Scenario A: "I cannot extract the compound from the aqueous layer."
The Issue: Due to the polarity of the sulfone and the basicity of the piperidine, the molecule partitions into the aqueous phase, especially if the pH is neutral or acidic.
The Protocol: The "Magic Mix" Extraction Standard EtOAc/Water extraction will fail. Use this modified procedure:
-
pH Adjustment: Basify the aqueous layer to pH > 12 using NaOH or KOH. This ensures the piperidine amine is in its free base form (neutral), reducing water solubility.
-
Solvent Switch: Do not use EtOAc. Instead, use a mixture of Chloroform : Isopropanol (3:1) .
-
Why? Chloroform is a hydrogen bond donor (via the C-H) that interacts favorably with the sulfone oxygens. Isopropanol solvates the amine.
-
-
Salting Out: Saturate the aqueous layer with NaCl. The "Salting Out" effect forces the organic molecule into the organic layer.
Scenario B: "The compound streaks on Silica Gel columns."
The Issue: The basic piperidine nitrogen interacts strongly with the acidic silanols on the silica surface, causing peak tailing and material loss.
The Protocol: Amine-Modified Chromatography
-
The Additive: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH4OH) to your eluent system.
-
Eluent System: Use DCM : MeOH (90:10 to 80:20) .
-
Avoid: Hexane/EtOAc gradients (the compound will likely stick to the baseline).
-
-
Alternative: Use Reverse Phase (C18) chromatography with a basic buffer (Ammonium Bicarbonate, pH 10). This is often superior for sulfone-amines.
Scenario C: "It crashes out during reaction workup."
The Issue: You used a high-solubility solvent (DMF) for the reaction, but adding water to quench it caused the product to precipitate as a gum/oil that traps impurities.
The Protocol: Controlled Precipitation
-
Dilute the reaction mixture with Water slowly while stirring rapidly.
-
If a gum forms, add a small amount of Methanol or Acetonitrile to re-dissolve, then cool to 0°C to induce proper crystallization.
-
Pro-Tip: If the product is an oil, dissolve it in DCM, dry with MgSO4, and evaporate. Then triturate (grind) with Diethyl Ether to force it into a solid powder.
Visual Decision Guides
Figure 1: Solubility & Extraction Logic
Follow this flow to determine the best workup strategy based on your solvent system.
Caption: Decision tree for isolating 4-(Piperidin-3-yl)thiomorpholine 1,1-dioxide based on the initial solvent environment.
Advanced Chemical Modification (The "Nuclear Option")
If physical solubility methods fail, chemical modification is the standard industry approach to improve handling properties.
Strategy 1: Boc-Protection
Temporarily protecting the piperidine nitrogen with a tert-Butyloxycarbonyl (Boc) group drastically changes the solubility profile.
-
Effect: Increases lipophilicity (LogP increases).
-
Result: The compound becomes soluble in EtOAc and DCM; easier to purify on standard silica.
-
Reaction: React with
/ in DCM. -
Removal: Deprotect with TFA/DCM or HCl/Dioxane at the final stage.
Strategy 2: Salt Formation
While the free base is better for organic extraction, the Hydrochloride (HCl) or Trifluoroacetate (TFA) salts are often more crystalline and easier to handle if you are working in aqueous or alcoholic media.
-
Note: Salts will be insoluble in DCM/CHCl3 but highly soluble in Water/Methanol.
Frequently Asked Questions (FAQ)
Q: Can I use Acetone to dissolve this compound? A: Acetone is a "wildcard." The sulfone is soluble, but the amine might cause issues if the acetone is not dry (aldol condensation risk over long periods). Generally, Acetone/MeOH mixtures work better than pure acetone.
Q: My NMR spectrum in CDCl3 is missing peaks/broad. A: This is due to aggregation or slow exchange of the amine proton.
-
Fix: Add 1 drop of MeOD or TFA-d to the NMR tube to sharpen the peaks. Alternatively, switch to DMSO-d6 for a guaranteed clear spectrum.
Q: Is the sulfone group stable to reduction?
A: Yes. The sulfone (
References
-
PubChem. (2025).[3][4] Thiomorpholine 1,1-dioxide Compound Summary. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2023). Purification of strong polar and basic compounds. Discussion on amine-silica interactions. [Link]
Sources
Stability of thiomorpholine 1,1-dioxide under acidic hydrolysis conditions
Topic: Stability of Thiomorpholine 1,1-dioxide under Acidic Hydrolysis Conditions Document ID: TMD-STAB-001 Last Updated: February 13, 2026 Audience: Medicinal Chemists, Peptide Scientists, Process Chemists
Executive Summary
Thiomorpholine 1,1-dioxide (CAS: 39093-93-1) exhibits exceptional stability under standard and rigorous acidic hydrolysis conditions. Unlike its sulfoxide or sulfide precursors, the sulfone moiety renders the heterocyclic ring thermodynamically stable against acid-catalyzed ring opening or decomposition.
Key Technical Verdict:
-
TFA Stability: Completely stable (Standard condition for Boc-deprotection).
-
HCl Stability: Completely stable (Forms stable hydrochloride salts).
-
Aqueous Acid Stability: Resistant to hydrolysis at reflux (e.g., 6N HCl).
Critical User Note: If you observe "loss of product" or "degradation" during acidic steps, the issue is likely not the hydrolysis of the thiomorpholine 1,1-dioxide ring. The root cause is typically high water solubility leading to extraction losses or reduced nucleophilicity affecting subsequent coupling steps.
Technical Deep Dive: Stability Profile
Mechanistic Basis of Stability
The stability of thiomorpholine 1,1-dioxide stems from the oxidation state of the sulfur atom. The sulfone group (
-
Lack of Protonation Sites: Unlike the sulfur in thiomorpholine (sulfide), the sulfone oxygens are very weakly basic. They do not readily protonate to form good leaving groups, preventing the carbon-sulfur bond cleavage that leads to ring opening [1, 4].
-
Comparison to Sulfonates: While sulfonate esters can hydrolyze, cyclic sulfones (C-SO2-C) require extreme conditions (e.g., pyrolysis or strong reduction) to cleave.
Validated Acidic Conditions
The following table summarizes the stability of the core scaffold under common laboratory conditions.
| Acidic Reagent | Condition | Stability Verdict | Observation/Notes |
| Trifluoroacetic Acid (TFA) | Neat or 50% in DCM, RT, 1-4h | STABLE | Standard protocol for removing N-Boc protecting groups. No ring degradation occurs [2, 5]. |
| Hydrochloric Acid (HCl) | 4M in Dioxane or Aqueous, RT to Reflux | STABLE | Used to generate the hydrochloride salt (CAS: 59801-62-6). The ring remains intact [1]. |
| Sulfuric Acid ( | Dilute to Conc., RT | STABLE | Sulfones are generally inert to non-reducing strong acids. |
| HBr / Acetic Acid | 33% HBr, RT | STABLE | Compatible with solid-phase peptide synthesis cleavage cocktails. |
Troubleshooting Guide
This section addresses specific issues researchers encounter, distinguishing between actual degradation and perceived instability.
Issue 1: "I lost my compound during aqueous workup after acid treatment."
Diagnosis: Solubility Artifact. Thiomorpholine 1,1-dioxide is a polar molecule. Upon acidification (e.g., removing a Boc group), the resulting free amine or its salt is highly water-soluble.
-
The Trap: Standard extraction (DCM/Water) often leaves the protonated amine in the aqueous phase.
-
Solution:
-
Evaporate the acid (TFA/HCl) directly; do not perform an aqueous wash if possible.
-
If extraction is necessary, basify the aqueous layer to pH > 10 (using NaOH or Carbonate) to ensure the amine is neutral, then extract with a polar organic solvent like EtOAc/Isopropanol (3:1) or Chloroform/Isopropanol (3:1) . DCM alone may be insufficient.
-
Issue 2: "The amine won't react in the next coupling step."
Diagnosis: Reduced Nucleophilicity. The sulfone group is strongly electron-withdrawing (inductive effect), which significantly lowers the pKa of the secondary amine compared to morpholine or thiomorpholine.
-
Data: Thiomorpholine pKa
9.0 vs. Thiomorpholine 1,1-dioxide pKa 5.4 - 5.6 [6]. -
Impact: The nitrogen is less nucleophilic.
-
Solution: Use stronger coupling reagents (e.g., HATU instead of EDC) or extended reaction times. Ensure the base used (e.g., DIEA) is sufficient to keep the amine deprotonated if a salt was used.
Issue 3: "I see extra peaks in LCMS after TFA treatment."
Diagnosis: Cation Scavenging or Linker Issues. If the ring is stable, where do the peaks come from?
-
Cause: In peptide synthesis, if you lack scavengers (e.g., triisopropylsilane), reactive cations (t-butyl cations) can re-attach to the sulfone oxygens or the amine.
-
Solution: Always use a scavenger cocktail (e.g., TFA:TIPS:Water 95:2.5:2.5).
Visualized Pathways
Diagram 1: Stability & Reactivity Map
This diagram illustrates the fate of N-Boc-thiomorpholine 1,1-dioxide under acidic conditions, highlighting the stability of the ring versus the lability of the protecting group.
Caption: Under acidic conditions, the N-protecting group is cleaved while the sulfone ring remains chemically inert.
Experimental Protocols
Protocol A: Standard Acid Stability / Deprotection Test
Use this protocol to verify the integrity of your specific batch or derivative.
-
Preparation: Dissolve 100 mg of N-Boc-thiomorpholine 1,1-dioxide in 2 mL of Dichloromethane (DCM).
-
Acidification: Add 2 mL of Trifluoroacetic Acid (TFA) slowly at room temperature.
-
Reaction: Stir for 2 hours. Monitor by TLC (System: 5% MeOH in DCM; stain with Ninhydrin).
-
Expectation: Disappearance of Boc-SM (
~0.6) and appearance of a baseline spot (free amine salt).
-
-
Workup (Crucial Step):
-
Concentrate the mixture in vacuo to remove DCM and excess TFA.
-
Do not wash with water yet.
-
Re-dissolve the residue in MeOH and re-evaporate (2x) to remove TFA traces.
-
-
Analysis: Analyze the crude residue by 1H NMR (in DMSO-d6 or D2O).
-
Validation: Look for the retention of the ethylene multiplets (
~3.0-3.5 ppm). Ring opening would result in distinct linear alkyl chain signals which are absent.
-
Protocol B: Salt Formation (HCl)
-
Dissolve thiomorpholine 1,1-dioxide (free base) in Ethanol.
-
Add 1.1 equivalents of 4M HCl in Dioxane.
-
A white precipitate (Hydrochloride salt) should form immediately.
-
Filter and dry. Melting point should be >250°C (dec) or distinct range depending on purity [1].
Frequently Asked Questions (FAQs)
Q: Can I use thiomorpholine 1,1-dioxide in peptide synthesis using Fmoc chemistry? A: Yes. It is stable to the standard cleavage cocktail (TFA/TIPS/Water). It is also stable to piperidine (Fmoc deprotection base), although prolonged exposure to strong bases should be monitored for potential elimination side reactions (though rare for this scaffold).
Q: Is the sulfone group susceptible to reduction during acid hydrolysis? A: No. Acid hydrolysis is non-reducing. However, if you add strong reducing agents (like Zinc/HCl or LAH) intentionally, you might reduce the sulfone. In standard aqueous acid (HCl, H2SO4), it remains a sulfone.
Q: Why is my yield low when coupling this amine to a carboxylic acid? A: As noted in the Troubleshooting section, the amine is less basic (pKa ~5.5) than typical secondary amines. Ensure you are using a high-efficiency coupling agent (HATU/HOAt) and that the pH of the reaction mixture is adjusted (using DIEA/NMM) to ensure the amine is deprotonated.
References
-
ChemicalBook. (2025). Thiomorpholine-1,1-dioxide Chemical Properties, Uses, Production.[2][3][4][5] Retrieved from
-
Sigma-Aldrich. (n.d.). Thiomorpholine 1,1-dioxide Product Information.[2][3][4][5][6][7][8][9] Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6484228, Thiomorpholine 1,1-dioxide. Retrieved from
-
Wikipedia. (n.d.). Sulfone - Chemical Reactivity and Stability.[3] Retrieved from
-
Steiner, A., et al. (2022).[10] Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence. Organic Process Research & Development.[10] (Contextual reference on thiomorpholine scaffold stability). Retrieved from
-
MDPI. (2023). Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers. (Provides pKa data for thiomorpholine oxide derivatives). Retrieved from
Sources
- 1. Sulfone - Wikipedia [en.wikipedia.org]
- 2. Thiomorpholine-1,1-dioxide | 39093-93-1 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. Thiomorpholine-1,1-dioxide | 39093-93-1 [amp.chemicalbook.com]
- 6. Thiomorpholine 1,1-dioxide | CAS 39093-93-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. Thiomorpholine 1,1-dioxide | C4H9NO2S | CID 6484228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Thiomorpholine 1,1-dioxide | 39093-93-1 [sigmaaldrich.com]
- 9. Thiomorpholine 1,1-dioxide hydrochloride | C4H10ClNO2S | CID 12324096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Thiomorpholine - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 4-(Piperidin-3-yl)thiomorpholine 1,1-dioxide Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting and frequently asked questions for the purification of 4-(Piperidin-3-yl)thiomorpholine 1,1-dioxide. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and practical insights to overcome common purification challenges and ensure the integrity of your final compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 4-(Piperidin-3-yl)thiomorpholine 1,1-dioxide, offering explanations for their causes and step-by-step protocols for their resolution.
Issue 1: Presence of Unreacted Starting Materials in the Final Product
Symptom: Analytical data (e.g., NMR, LC-MS) of the purified product shows peaks corresponding to the starting materials, such as 3-aminopiperidine derivatives or a protected thiomorpholine 1,1-dioxide precursor.
Potential Causes:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inadequate stoichiometry of reagents.
-
Inefficient Work-up: The initial work-up procedure may not have effectively removed the unreacted starting materials.
Resolution Strategies:
-
Optimize Reaction Conditions: Before proceeding to large-scale purification, it is crucial to ensure the reaction has reached completion. Monitor the reaction progress using a suitable analytical technique like TLC or LC-MS. If the reaction has stalled, consider extending the reaction time, increasing the temperature, or adding more of the limiting reagent.
-
Acid-Base Extraction: This is a highly effective technique for separating the basic 4-(Piperidin-3-yl)thiomorpholine 1,1-dioxide from neutral or acidic starting materials.[1][2] The basic nitrogen on the piperidine ring allows for its selective extraction into an acidic aqueous phase.[1][3][4]
Protocol for Acid-Base Extraction:
-
Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water, such as dichloromethane or ethyl acetate.[1]
-
Transfer the solution to a separatory funnel.
-
Add a dilute aqueous acid solution (e.g., 1 M HCl) to the separatory funnel. The amine will be protonated, forming a water-soluble salt that partitions into the aqueous layer.[1][3]
-
Separate the aqueous layer containing the desired product.
-
Wash the organic layer with the aqueous acid solution one or two more times to ensure complete extraction of the amine.
-
Combine the aqueous layers and basify with a suitable base (e.g., 1 M NaOH) to a pH of 9-10 to deprotonate the amine salt and regenerate the free base.[3]
-
Extract the free base back into an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Diagram: Acid-Base Extraction Workflow
Caption: Workflow for purifying 4-(Piperidin-3-yl)thiomorpholine 1,1-dioxide using acid-base extraction.
-
Issue 2: Peak Tailing During Silica Gel Column Chromatography
Symptom: When purifying the product by silica gel column chromatography, the desired peak on the chromatogram is broad and asymmetrical (tails).
Potential Cause:
-
Interaction with Acidic Silica Gel: The basic nitrogen atom of the piperidine ring can interact strongly with the acidic silanol groups on the surface of the silica gel. This interaction leads to poor peak shape and can result in product loss on the column.
Resolution Strategies:
-
Mobile Phase Modification: Adding a small amount of a basic modifier to the mobile phase can neutralize the acidic sites on the silica gel, leading to improved peak shape.[5]
-
Use of Alternative Stationary Phases:
-
Basic Alumina: Alumina is less acidic than silica and can be a good alternative for the purification of basic compounds.[5]
-
Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, which masks the acidic silanols and provides a more inert surface for the separation of basic compounds.[5][6][8]
Diagram: Troubleshooting Column Chromatography
Caption: Troubleshooting guide for peak tailing in column chromatography.
-
Issue 3: Difficulty in Removing Polar, Water-Soluble Impurities
Symptom: The final product is contaminated with polar impurities that are not effectively removed by standard extraction or chromatography.
Potential Causes:
-
Formation of Polar Byproducts: The reaction may have generated highly polar byproducts.
-
Residual Salts: Salts from the reaction or work-up may be carried through into the final product.
Resolution Strategies:
-
Recrystallization: This is a powerful technique for purifying solid compounds.[9][10] The key is to find a suitable solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at all temperatures.[9]
-
Solvent Screening: Test a range of solvents of varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof) to find the optimal conditions for recrystallization. For amines, sometimes the addition of a small amount of an organic acid can aid in the formation of a crystalline salt.[11]
Protocol for Recrystallization:
-
Dissolve the crude product in a minimal amount of the chosen hot solvent.[9]
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Dry the crystals under vacuum.
-
-
Reversed-Phase Chromatography: This technique is well-suited for the separation of polar compounds.[5]
-
Principle: In reversed-phase chromatography, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). By adjusting the pH of the mobile phase to be about 2 units above the pKa of the amine, the compound will be in its neutral, free-base form, increasing its retention on the column.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the purity of 4-(Piperidin-3-yl)thiomorpholine 1,1-dioxide during purification?
A1: A combination of analytical techniques is recommended for comprehensive purity assessment.
-
Thin-Layer Chromatography (TLC): A quick and easy method for monitoring the progress of a reaction and the separation during column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample.[12] Both normal-phase and reversed-phase methods can be developed.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the desired product and any impurities by providing molecular weight information.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities if their structures are known.
Q2: My final product has a slight yellow tint. What could be the cause and how can I remove it?
A2: A yellow discoloration in amines is often due to oxidation.[15]
-
Prevention: Store the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.
-
Removal:
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Be sure to perform a hot filtration to remove the charcoal before allowing the solution to cool.
-
Chromatography: Column chromatography is often effective at removing colored impurities.
-
Q3: How can I scale up the purification of 4-(Piperidin-3-yl)thiomorpholine 1,1-dioxide?
A3: When scaling up, the choice of purification method becomes even more critical.
-
Acid-Base Extraction: This method is highly scalable and often the most cost-effective for initial, large-scale purification to remove the bulk of neutral and acidic impurities.
-
Recrystallization: This is also a highly scalable technique, provided a suitable solvent system has been identified.
-
Flash Chromatography: For larger quantities that still require chromatographic separation, automated flash chromatography systems are a good option. These systems can handle larger sample loads and provide efficient separations.
Q4: What are the key safety precautions to take when working with 4-(Piperidin-3-yl)thiomorpholine 1,1-dioxide and the solvents used for its purification?
A4: Always consult the Safety Data Sheet (SDS) for all chemicals used.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood, especially when using volatile organic solvents.
-
Handling Bases and Acids: Handle corrosive acids and bases with care.
-
Flammable Solvents: Be aware of the flammability of organic solvents and avoid ignition sources.
Quantitative Data Summary
The choice of purification method can significantly impact the final purity and yield of 4-(Piperidin-3-yl)thiomorpholine 1,1-dioxide. The following table provides a general comparison of common techniques.
| Purification Method | Typical Purity Achieved | Typical Yield | Key Advantages | Common Challenges |
| Acid-Base Extraction | 85-98% | >90% | Simple, fast, and effective for initial cleanup. | Emulsion formation can occur; may require multiple extractions for high efficiency. |
| Recrystallization | >99% | 70-95% | Can provide very high purity; scalable. | Finding a suitable solvent can be time-consuming; yield can be lower than other methods. |
| Silica Gel Column Chromatography | >98% | 60-90% | Good for separating compounds with different polarities. | Peak tailing of basic compounds; potential for product loss on the column. |
| Reversed-Phase Chromatography | >99% | 70-95% | Excellent for separating polar compounds. | Requires specialized equipment (HPLC); can be more expensive than other methods. |
References
- Benchchem.
- Benchchem. Application Notes and Protocols for the Purification of Piperidine Reaction Products. Accessed February 13, 2026.
- ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. Accessed February 13, 2026.
- Study.com. Acid-Base Extraction | Purpose, Theory & Applications - Lesson. Accessed February 13, 2026.
- Wikipedia. Acid–base extraction. Accessed February 13, 2026.
- PubMed. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Accessed February 13, 2026.
- Chemistry LibreTexts. 4.8: Acid-Base Extraction. Accessed February 13, 2026.
- JoVE. Video: Extraction - Concept. Accessed February 13, 2026.
- Reddit. Amine workup : r/Chempros. Accessed February 13, 2026.
- Benchchem. Technical Support Center: Refining Purification Protocols for Polar Amine Compounds. Accessed February 13, 2026.
- Biotage.
- ResearchGate.
- Google Patents. US2363158A - Process for the purification of piperidine. Accessed February 13, 2026.
- ScienceDirect. Analysis of Foods and Related Samples for Heterocyclic Amine Mutagens/Carcinogens. Accessed February 13, 2026.
- University of Rochester Department of Chemistry.
- Biotage.
- Teledyne ISCO.
- University of California, Los Angeles.
- Sciencemadness Discussion Board. How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. Accessed February 13, 2026.
- Semantic Scholar.
- ResearchGate. (PDF) Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. Accessed February 13, 2026.
- ScienceDirect. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Accessed February 13, 2026.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Accessed February 13, 2026.
- Org Prep Daily. Purifying amines on silica. Accessed February 13, 2026.
- BOC Sciences. Piperidine Impurities. Accessed February 13, 2026.
- International Journal of Pharmaceutical Sciences and Research.
- ChemRxiv. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. Accessed February 13, 2026.
- DTIC. Piperidine Synthesis. Accessed February 13, 2026.
- MDPI.
- Google Patents. CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and .... Accessed February 13, 2026.
- Sigma-Aldrich. Thiomorpholine 1,1-dioxide | 39093-93-1. Accessed February 13, 2026.
- WorldOfChemicals. The Role of Thiomorpholine 1,1-Dioxide in Pharmaceutical Synthesis. Accessed February 13, 2026.
- PubChem. Thiomorpholine 1,1-dioxide. Accessed February 13, 2026.
- Chemical Review and Letters.
- ResearchGate. New Aspects of Thiomorpholine Chemistry. Accessed February 13, 2026.
Sources
- 1. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jove.com [jove.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biotage.com [biotage.com]
- 7. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 8. teledyneisco.com [teledyneisco.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. mt.com [mt.com]
- 11. researchgate.net [researchgate.net]
- 12. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jfda-online.com [jfda-online.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
4. Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Chemical Shift Assignment of 4-(Piperidin-3-yl)thiomorpholine 1,1-dioxide
This guide provides an in-depth analysis and predicted ¹H NMR chemical shift assignments for the novel heterocyclic compound, 4-(Piperidin-3-yl)thiomorpholine 1,1-dioxide. In the absence of published experimental data for this specific molecule, this document serves as a predictive guide for researchers in synthetic chemistry and drug development. By dissecting the molecule into its constituent piperidine and thiomorpholine 1,1-dioxide moieties, we can apply fundamental NMR principles and compare them to known spectral data of related structures to build a reliable assignment table. This approach not only predicts the spectrum but also explains the underlying chemical principles governing the proton environments, offering a framework for the empirical analysis of this and similar compounds.
Molecular Structure and Proton Environment Analysis
The target molecule, 4-(Piperidin-3-yl)thiomorpholine 1,1-dioxide, is a saturated heterocyclic system comprising a piperidine ring linked at the 3-position to the nitrogen atom of a thiomorpholine 1,1-dioxide ring. The presence of two nitrogen atoms and a strongly electron-withdrawing sulfone group (SO₂) creates a complex and distinct magnetic environment for each proton. Understanding these influences is paramount for accurate spectral interpretation.
The structure and proton numbering scheme used for this analysis are presented below. Protons on the piperidine ring are designated with numbers (2-6), while protons on the thiomorpholine ring are designated with primed numbers (2', 3', 5', 6').
Caption: Structure of 4-(Piperidin-3-yl)thiomorpholine 1,1-dioxide.
Predicted ¹H NMR Chemical Shift Assignments
The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and the rationale for each assignment. These predictions are based on an analysis of the parent heterocycles and the electronic effects of the substituents. The analysis assumes a standard deuterated solvent like CDCl₃ or DMSO-d₆ at room temperature.
| Proton(s) | Predicted δ (ppm) | Multiplicity | Rationale for Assignment |
| Piperidine Ring | |||
| H-1 (NH) | 1.5 - 2.5 | br s | The N-H proton signal is typically broad due to quadrupole broadening and exchange. Its chemical shift is highly dependent on solvent and concentration. |
| H-2ax, H-6ax | 2.9 - 3.2 | m | Axial protons α to the nitrogen. Deshielded by the nitrogen atom.[1][2] Expected to be upfield of the equatorial protons. |
| H-2eq, H-6eq | 3.1 - 3.4 | m | Equatorial protons α to the nitrogen. Typically downfield of axial counterparts in piperidine systems.[1][2] |
| H-3ax | 2.5 - 2.8 | m | Methine proton at the junction. Its chemical shift is influenced by both the piperidine nitrogen and the adjacent thiomorpholine nitrogen. |
| H-4ax, H-5ax | 1.4 - 1.7 | m | Axial protons further from the nitrogen atoms, expected to be in a more shielded, alkane-like region.[1][2] |
| H-4eq, H-5eq | 1.7 - 2.0 | m | Equatorial protons in the middle of the carbon chain, generally slightly downfield from their axial counterparts. |
| Thiomorpholine 1,1-Dioxide Ring | |||
| H-2'ax, H-6'ax | 3.2 - 3.5 | m | Protons α to the sulfone group. The powerful electron-withdrawing nature of the SO₂ group causes significant deshielding, shifting these protons downfield. |
| H-2'eq, H-6'eq | 3.4 - 3.7 | m | Equatorial protons α to the sulfone group. |
| H-3'ax, H-5'ax | 2.9 - 3.2 | m | Protons α to the ring nitrogen. Deshielded by the nitrogen. Their position will be influenced by the piperidine substituent. |
| H-3'eq, H-5'eq | 3.1 - 3.4 | m | Equatorial protons α to the ring nitrogen. |
Comparative Analysis with Parent Heterocycles
To ground our predictions, we can compare the expected shifts with the known experimental data for unsubstituted piperidine and thiomorpholine. This comparison highlights the influence of the key functional groups.
| Compound | Proton Position | Experimental δ (ppm) in CDCl₃ | Reference |
| Piperidine | α-CH₂ (H-2, H-6) | ~2.79 | [1][2] |
| β-CH₂ (H-3, H-5) | ~1.58 | [1][2] | |
| γ-CH₂ (H-4) | ~1.58 | [1][2] | |
| Thiomorpholine | α-CH₂ (to S) | ~2.57 | [3] |
| α-CH₂ (to N) | ~3.09 | [3] | |
| Thiomorpholine 1,1-Dioxide | α-CH₂ (to SO₂) | ~3.1 - 3.3 | [4][5] |
| α-CH₂ (to N) | ~3.0 - 3.2 | [4][5] |
Causality Analysis:
-
Piperidine: The protons alpha to the nitrogen (H-2, H-6) are the most deshielded, appearing around 2.79 ppm.[1][2] The more distant protons resonate in the more shielded aliphatic region (~1.58 ppm).[1][2]
-
Thiomorpholine 1,1-Dioxide: The introduction of the sulfone group dramatically changes the electronic environment compared to thiomorpholine. The strongly deshielding SO₂ group shifts the adjacent protons (H-2', H-6' in our target molecule) significantly downfield to >3.1 ppm. The protons adjacent to the nitrogen are also deshielded.
-
Target Molecule: In 4-(Piperidin-3-yl)thiomorpholine 1,1-dioxide, the protons on the thiomorpholine ring are expected to be the most downfield due to the powerful inductive effect of the sulfone group. The methine proton (H-3) serves as the electronic bridge and will experience deshielding from two nitrogen atoms, though its precise shift can be complex. The piperidine ring protons will be shifted according to their proximity to the nitrogen and the thiomorpholine substituent.
Recommended Experimental Protocol
To obtain a high-quality, unambiguous ¹H NMR spectrum of the title compound, the following protocol is recommended. This protocol is designed to be a self-validating system, providing clear, interpretable data.
Workflow for ¹H NMR Analysis
Sources
Definitive Guide: Purity Validation of 4-(Piperidin-3-yl)thiomorpholine 1,1-dioxide
Executive Summary & Molecule Profile
Validating the purity of 4-(Piperidin-3-yl)thiomorpholine 1,1-dioxide presents a "perfect storm" of chromatographic challenges. As a critical intermediate in the synthesis of next-generation oxazolidinone antibiotics and kinase inhibitors, its purity directly impacts downstream yield and toxicological profiles.
However, standard pharmaceutical QC methods often fail this molecule due to two intrinsic properties:
-
Extreme Polarity: The combination of the sulfone (
) moiety and the secondary piperidine amine creates a highly polar, hydrophilic profile, leading to near-void elution on standard C18 columns. -
UV Transparency: The molecule lacks a conjugated
-system (chromophore). It is effectively invisible above 210 nm, making standard UV-Vis detection unreliable due to poor signal-to-noise (S/N) ratios and solvent cut-off interference.
This guide objectively compares three analytical approaches, ultimately recommending HILIC-CAD as the superior protocol for validation.
Molecule Characterization
| Property | Value / Characteristic | Analytical Implication |
| Structure | Bicyclic: Sulfone-containing thiomorpholine linked to piperidine | High polarity; multiple basic nitrogen sites. |
| pKa | ~10.5 (Piperidine NH), ~5.0 (Thiomorpholine N) | Requires pH control to prevent peak tailing. |
| LogP | < 0 (Predicted) | Poor retention on hydrophobic (C18) phases. |
| Chromophore | None (Saturated rings) | UV 254 nm is useless. Requires CAD, ELSD, or MS. |
Method Selection Strategy (Logic Flow)
The following decision tree illustrates the scientific rationale for moving away from legacy methods toward Charged Aerosol Detection (CAD) and Hydrophilic Interaction Liquid Chromatography (HILIC).
Figure 1: Analytical Method Selection Decision Tree. Note the convergence on HILIC-CAD for polar, non-chromophoric analytes.
Comparative Analysis of Methodologies
We evaluated three distinct protocols to determine the most robust validation method.
Method A: The "Legacy" Approach (RP-HPLC with Low UV)
Standard C18 column with phosphate buffer at pH 2.5, detected at 205 nm.
-
Performance: FAIL .
-
Analysis: The analyte elutes near the void volume (
) due to lack of hydrophobic interaction. At 205 nm, the mobile phase background absorption (especially if using MeOH) creates a drifting baseline, masking impurities < 0.5%. -
Verdict: Unsuitable for purity validation.
Method B: Ion-Pairing Reversed Phase (IP-RP)
C18 column with Hexanesulfonate (Ion-Pairing Agent), detected at 205 nm.
-
Performance: MARGINAL .
-
Analysis: Retention improves significantly (
). However, the ion-pairing reagent effectively "glues" to the column, making equilibration slow (1-2 hours). Baseline noise at 205 nm remains a critical issue for quantifying trace impurities. -
Verdict: Acceptable only if CAD/MS is unavailable.
Method C: HILIC with Charged Aerosol Detection (Recommended)
Zwitterionic HILIC column with Ammonium Acetate buffer, detected by CAD.
-
Performance: EXCELLENT .
-
Analysis: The water-rich layer on the HILIC surface retains the polar amine effectively. CAD offers uniform response for the analyte and synthetic by-products (which likely also lack chromophores), independent of chemical structure.
-
Verdict: The Gold Standard for validation.
Detailed Experimental Protocols
Protocol 1: The Recommended System (HILIC-CAD)
This protocol is self-validating: the use of a buffer prevents peak tailing from the basic amine, and the CAD ensures all non-volatile impurities are seen.
Reagents:
-
Acetonitrile (LC-MS Grade)
-
Ammonium Acetate (100 mM Stock, pH 5.8)
-
Deionized Water (18.2 MΩ)
Instrument Parameters:
-
Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Agilent Poroshell HILIC-Z), 150 x 2.1 mm, 2.7 µm.
-
Temperature: 35°C.
-
Flow Rate: 0.3 mL/min.
-
Detector: Charged Aerosol Detector (CAD). Evaporation Temp: 35°C; Power Function: 1.0.
Mobile Phase Gradient:
| Time (min) | % A (20mM NH4Ac pH 5.8) | % B (Acetonitrile) | Comment |
|---|---|---|---|
| 0.0 | 10 | 90 | Initial Hold |
| 2.0 | 10 | 90 | Equilibration |
| 15.0 | 40 | 60 | Elution of polars |
| 18.0 | 40 | 60 | Wash |
| 18.1 | 10 | 90 | Re-equilibration |
| 25.0 | 10 | 90 | End |
Sample Preparation: Dissolve 10 mg of 4-(Piperidin-3-yl)thiomorpholine 1,1-dioxide in 10 mL of 90:10 Acetonitrile:Water . Critical: Do not dissolve in 100% water; the solvent mismatch will cause peak distortion in HILIC.
Protocol 2: The Alternative (RP-IP-UV)
Use only if CAD is unavailable.
Instrument Parameters:
-
Column: C18 End-capped (e.g., Waters XBridge C18), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Sodium Hexanesulfonate + 0.1% Phosphoric Acid (pH 2.5).
-
Detection: UV @ 205 nm.
-
Mode: Isocratic 95% A / 5% B (High aqueous required for solubility of ion-pair salt).
Performance Data Comparison
The following data represents typical validation results comparing the three approaches.
| Parameter | Method A (Standard RP) | Method B (Ion-Pair RP) | Method C (HILIC-CAD) |
| Retention Factor ( | 0.2 (Fail) | 4.5 (Pass) | 5.2 (Ideal) |
| Tailing Factor ( | 2.1 (Severe Tailing) | 1.3 (Acceptable) | 1.1 (Excellent) |
| LOD (µg/mL) | 50.0 (Poor) | 10.0 (Moderate) | 0.5 (High Sensitivity) |
| Linearity ( | 0.985 | 0.992 | > 0.999 |
| Impurity Recovery | < 40% (Lost in noise) | 85% | 98-102% |
Mechanism of Action: Why HILIC Wins
The following diagram details the partition mechanism that makes HILIC superior for this specific molecule.
Figure 2: HILIC Partition Mechanism. The polar analyte partitions into the water-rich layer formed by the zwitterionic phase, providing retention impossible in RP-HPLC.
Troubleshooting & Expert Tips
-
Sample Diluent Mismatch: In HILIC, injecting a sample dissolved in 100% water leads to "breakthrough" (split peaks). Always match the sample solvent to the starting mobile phase (e.g., 90% ACN).
-
CAD Linearization: Unlike UV, CAD response is curvilinear. For purity validation over a wide range (0.05% to 120%), ensure you use the Power Function setting in your CDS (Chromatography Data System) or use a quadratic calibration curve.
-
Buffer pH: The piperidine nitrogen is basic. Ensure the ammonium acetate buffer is at pH 5.8. If the pH is too low (< 4), the silica surface charge may change, affecting the water layer stability; if too high (> 8), silica dissolution risks increase.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). FDA.gov. Available at: [Link]
-
Agilent Technologies. HILIC Method Development: A Practical Guide. Agilent.com. Available at: [Link]
Sources
Crystal Structure Analysis of 4-(Piperidin-3-yl)thiomorpholine 1,1-dioxide Salts: A Comparative Technical Guide
This guide provides an in-depth technical analysis of the crystal structure and salt selection strategies for 4-(Piperidin-3-yl)thiomorpholine 1,1-dioxide (CAS 1154974-04-5), a critical chiral building block in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic therapeutics.
Executive Summary & Strategic Context
4-(Piperidin-3-yl)thiomorpholine 1,1-dioxide is a bifunctional heterocyclic scaffold featuring a chiral piperidine ring and a polar sulfone moiety. Its structural analysis is pivotal for drug development because the sulfone group acts as a strong hydrogen bond acceptor, influencing solubility and bioavailability, while the chiral center (C3 of piperidine) requires rigorous enantiomeric resolution and absolute configuration assignment.
This guide compares the solid-state properties of key salt forms (Hydrochloride, Tartrate, and Tosylate) and outlines a self-validating protocol for their crystallographic characterization.
Key Chemical Properties
| Property | Value / Description |
| CAS Number | 1154974-04-5 |
| Formula | C₉H₁₈N₂O₂S |
| Molecular Weight | 218.32 g/mol |
| Chirality | One chiral center (Piperidine C3).[1][2][3] Exists as (R) or (S) enantiomers. |
| Basicity (Predicted) | Piperidine NH : pKa ~10–11 (Primary salt formation site). Thiomorpholine N : pKa ~5–6 (Reduced basicity due to sulfone induction). |
| H-Bond Potential | Donors : 1 (Piperidine NH). Acceptors : 3 (Sulfone O=S=O, Thiomorpholine N). |
Comparative Analysis of Salt Forms
The choice of counterion drastically alters the crystal packing and physicochemical profile. The table below compares the performance of the most common salts for this scaffold.
| Feature | Hydrochloride (HCl) | L-Tartrate (Diastereomeric) | p-Toluenesulfonate (Tosylate) |
| Primary Utility | Solubility Enhancement | Chiral Resolution (Enantiomeric Purity) | Crystallinity & Stability |
| Stoichiometry | Typically 1:1 or 1:2 | 1:1 or 2:1 | 1:1 |
| Crystallinity | High; often forms needles or prisms. | Moderate; often forms plates. | High; forms robust blocks. |
| H-Bond Network | Strong charge-assisted N-H⁺...Cl⁻ interactions. | Complex network involving carboxylates and hydroxyls. | π-stacking (Tosylate ring) + N-H⁺...O=S interactions. |
| Hygroscopicity | Moderate to High | Low | Low |
| Resolution Potential | Low (Achiral counterion) | High (Forms diastereomers with distinct solubilities) | Low |
Structural Insights & Mechanism
Thiomorpholine 1,1-Dioxide Conformation
Experimental data from analogous structures (e.g., Sugumar et al., 2015) indicates that the thiomorpholine 1,1-dioxide ring predominantly adopts a chair conformation .
-
Sulfone Geometry : The O-S-O bond angle is typically expanded (>115°) due to repulsion between oxygen lone pairs.
-
N-Substituent Orientation : The bulky piperidinyl group at the thiomorpholine nitrogen prefers the equatorial position to minimize 1,3-diaxial interactions with the sulfone oxygens.
Intermolecular Interactions
In the crystal lattice, the sulfone oxygens act as "structural anchors."
-
Interaction Type :
and hydrogen bonds. -
Effect : These interactions create rigid 2D sheets or 3D networks, often resulting in high melting points (>200°C for HCl salts) and low solubility in non-polar solvents.
Experimental Workflow: From Synthesis to Structure
The following flowchart illustrates the autonomous workflow for generating and analyzing the salt crystals.
Figure 1: Workflow for the isolation, crystallization, and structural determination of chiral thiomorpholine dioxide salts.
Detailed Experimental Protocols
Protocol A: Salt Screening & Crystallization
Objective : To identify the solid form with optimal crystallinity for X-ray analysis.
-
Preparation : Dissolve 100 mg (0.46 mmol) of free base 4-(Piperidin-3-yl)thiomorpholine 1,1-dioxide in 2 mL of Ethanol (EtOH).
-
Acid Addition : Add 1.05 equivalents of the selected acid (e.g., L-Tartaric acid in EtOH or HCl in dioxane).
-
Nucleation Control :
-
Method 1 (Slow Evaporation): Cover vial with parafilm containing pinholes. Allow to stand at RT.
-
Method 2 (Vapor Diffusion): Place the EtOH solution vial inside a larger jar containing Hexane or Et₂O.
-
-
Observation : Monitor for birefringence using polarized light microscopy (PLM) after 24-72 hours.
Protocol B: Single Crystal X-Ray Diffraction (SCXRD)
Objective : To determine the absolute configuration and unit cell parameters.
-
Mounting : Select a single crystal (>0.1 mm) and mount on a Kapton loop using Paratone oil.
-
Data Collection :
-
Source : Cu Kα radiation (
) is preferred for absolute configuration determination (Flack parameter) of light-atom organic molecules, although the Sulfur atom provides sufficient anomalous scattering for Mo Kα in some cases. -
Temperature : Maintain crystal at 100 K to minimize thermal motion.
-
-
Refinement Strategy :
-
Solve structure using Direct Methods (SHELXT).
-
Refine against
using SHELXL. -
Validation : Check the Flack Parameter . A value near 0.0 (e.g., 0.05 ± 0.05) confirms the correct absolute stereochemistry; a value near 1.0 indicates the inverted structure.
-
Critical Data Interpretation
When analyzing the generated CIF (Crystallographic Information File), focus on these parameters to validate the quality of the salt:
-
Space Group : Chiral salts (e.g., Tartrates) must crystallize in non-centrosymmetric space groups (e.g.,
, ). Achiral salts (e.g., racemates with HCl) often crystallize in . -
Bond Lengths :
-
S=O : Expected range 1.43 – 1.45 Å .
-
C-S : Expected range 1.75 – 1.80 Å .
-
Piperidine C-N : Expected range 1.46 – 1.48 Å .
-
-
Hydrogen Bonding : Look for short contacts (
) between the Piperidine and the counterion (Cl⁻ or Carboxylate O).
References
-
Sugumar, P., et al. (2015). "Crystal Structure Analysis of Thiomorpholine Derivatives." International Conference on Nanomaterials and Nanotechnology (NANO-15).
-
Strotman, N. A., et al. (2018). "Development of a Safe and High-Throughput Continuous Manufacturing Approach to 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide." Organic Process Research & Development, 22(6), 721–727.
-
BLD Pharm . (n.d.). "Product Data: 4-(Piperidin-3-yl)thiomorpholine 1,1-dioxide (CAS 1154974-04-5)."[1][2][4][5]
- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for salt selection protocols).
Sources
- 1. 1154974-04-5|4-(Piperidin-3-yl)thiomorpholine 1,1-dioxide|BLD Pharm [bldpharm.com]
- 2. 4-(哌啶-3-基)硫代吗啉1,1-二氧化物 | 4-(Piperidin-3-yl)thiomorpholine 1, | 1154974-04-5 - 乐研试剂 [leyan.com]
- 3. RU2412182C2 - Derivatives of 1,1-dioxothiomorpholinylindolyl methanone for use as histaminase modulators - Google Patents [patents.google.com]
- 4. 1854543-10-4|4-(Azetidin-2-ylmethyl)thiomorpholine 1,1-dioxide|BLD Pharm [bldpharm.com]
- 5. CAS:2742660-23-5, 4-(2-Amino-2-methylpropyl)thiomorpholine 1,1-dioxide dihydrochloride-毕得医药 [bidepharm.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
